N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0606861
InChI: InChI=1S/C17H11N3O3/c21-16(14-7-3-9-22-14)19-12-5-1-4-11(10-12)17-20-15-13(23-17)6-2-8-18-15/h1-10H,(H,19,21)
SMILES: C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4
Molecular Formula: C17H11N3O3
Molecular Weight: 305.29 g/mol

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC0606861

Molecular Formula: C17H11N3O3

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide -

Specification

Molecular Formula C17H11N3O3
Molecular Weight 305.29 g/mol
IUPAC Name N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H11N3O3/c21-16(14-7-3-9-22-14)19-12-5-1-4-11(10-12)17-20-15-13(23-17)6-2-8-18-15/h1-10H,(H,19,21)
Standard InChI Key DBXXNIKINXQFRO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator